5-[(2-Phenylethyl)amino]-1,3,4-thiadiazole-2-thiol
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Overview
Description
5-[(2-Phenylethyl)amino]-1,3,4-thiadiazole-2-thiol is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing a five-membered ring composed of three carbon atoms, one nitrogen atom, and one sulfur atom. This compound is of interest
Scientific Research Applications
Anticancer Properties
- A study discussed the synthesis of a novel non-condensed pyrazoline-bearing hybrid molecule with 1,3,4-thiadiazole and dichloroacetic acid moieties, starting from 5-amino-1,3,4-thiadiazole-2-thiol. This compound demonstrated promising in vitro anticancer activity (Yushyn, Holota, & Lesyk, 2022).
Anti-Convulsant Activity
- Research indicated that derivatives of 5-amino-1,3,4-thiadiazole-2-thiol exhibited significant anti-convulsant activity. This activity was attributed to the inhibition of the human Carbonic Anhydrase-II enzyme, as demonstrated through a pharmacophore model (Yusuf, Khan, Khan, & Ahmed, 2013).
Antibacterial Agents
- A study designed new 5-amino-1,3,4-thiadiazole-2-thiol derivatives as antibacterial agents. The compounds showed potent activity against both gram-positive and gram-negative bacterial strains, validating the design based on molecular connectivity and geometric configuration (Yusuf, Khan, Khan, & Ahmed, 2017).
Corrosion Inhibition
- The compound 5-amino 1,3,4-thiadiazole-2-thiol (5-ATT) was studied for its corrosion inhibition properties on mild steel in hydrochloric acid medium. The study revealed that 5-ATT acts as an effective inhibitor, with its efficiency increasing with concentration (Ouici, Tourabi, Benali, Selles, Jama, Zarrouk, & Bentiss, 2017).
Antidepressant Activity
- Imine derivatives of 5-amino-1,3,4-thiadiazole-2-thiol were synthesized and tested for their antidepressant activity. Some compounds showed significant activity, decreasing immobility time in comparison with a standard antidepressant drug (Yusuf, Khan, & Ahmed, 2008).
Heavy Metal Detection
- A fluorescent functionalizing group synthesized from 5-amino-1,3,4-thiadiazole-2-thiol was used on a magnetic nanocomposite surface for detecting heavy metal ions in water samples, particularly sensitive to Hg2+ ions (Mir, Jalilian, Karimi, Nejati-Yazdinejad, & Khammarnia, 2018).
Mechanism of Action
Target of Action
Compounds with similar structures, such as n-[(1s)-2-amino-1-phenylethyl]-5-(1h-pyrrolo[2,3-b]pyridin-4-yl)thiophene-2-carboxamide, have been shown to interact with rac-beta serine/threonine-protein kinase and glycogen synthase kinase-3 beta .
Biochemical Pathways
Compounds with similar structures have been associated with the shikimate pathway , which is involved in the biosynthesis of aromatic compounds. It’s also worth noting that phenylethylamine, a component of the compound’s structure, is involved in various metabolic pathways .
Pharmacokinetics
Phenylethanolamine, a structurally related compound, is known to react with acids to form salts, suggesting potential routes of absorption and distribution .
Action Environment
For instance, phenylethanolamine, a structurally related compound, is known to be a weak base, suggesting that its action could be influenced by the pH of its environment .
Properties
IUPAC Name |
5-(2-phenylethylamino)-3H-1,3,4-thiadiazole-2-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S2/c14-10-13-12-9(15-10)11-7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12)(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCTQEHDMZKCPPK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=NNC(=S)S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00387808 |
Source
|
Record name | 5-[(2-phenylethyl)amino]-1,3,4-thiadiazole-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00387808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91129-85-0 |
Source
|
Record name | 5-[(2-Phenylethyl)amino]-1,3,4-thiadiazole-2(3H)-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=91129-85-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-[(2-phenylethyl)amino]-1,3,4-thiadiazole-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00387808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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